![molecular formula C24H34O2S2 B12524451 Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 663910-59-6](/img/structure/B12524451.png)
Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound characterized by its unique structure, which includes phenolic groups and thioether linkages. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon-bromine bond, leading to the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
科学的研究の応用
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.
作用機序
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- exerts its effects involves the interaction of its phenolic and thioether groups with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the thioether linkages can interact with thiol groups in proteins, leading to enzyme inhibition. These interactions are crucial in its applications as a stabilizer and antioxidant.
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is unique due to its thioether linkages, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
特性
CAS番号 |
663910-59-6 |
|---|---|
分子式 |
C24H34O2S2 |
分子量 |
418.7 g/mol |
IUPAC名 |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanylethylsulfanyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2S2/c1-15-11-17(23(3,4)5)21(25)19(13-15)27-9-10-28-20-14-16(2)12-18(22(20)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChIキー |
UUJSMYOPRQAQPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


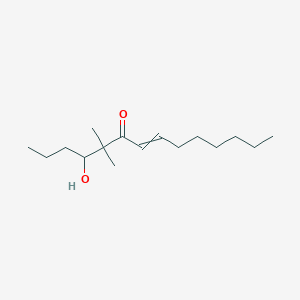
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
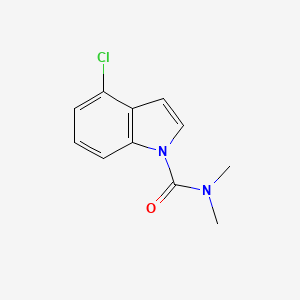
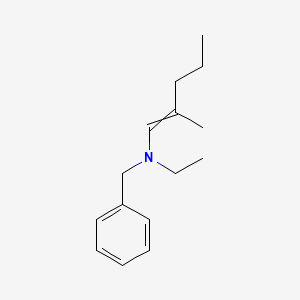
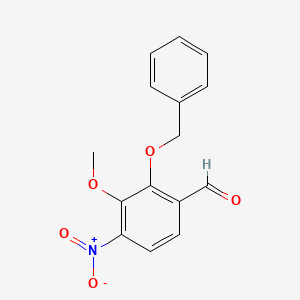

![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
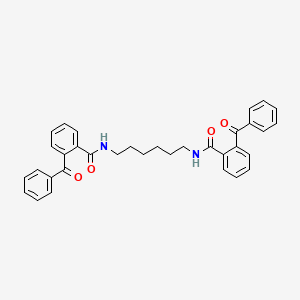
![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
